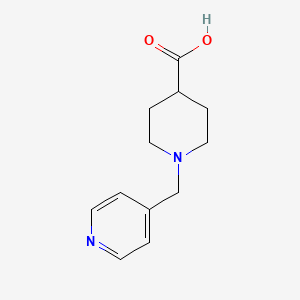

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid

Overview

Description

The compound "1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid" is a nitrogenous organic molecule that features a piperidine ring attached to a pyridine moiety through a methylene bridge, with a carboxylic acid functional group at the 4-position of the piperidine ring. This structure is related to various compounds discussed in the provided papers, which explore the chemistry of pyridine and piperidine derivatives, their synthesis, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of related piperidine and pyridine derivatives is well-documented. For instance, the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives is achieved through the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, with careful optimization to minimize side reactions such as hydrogenolysis . Additionally, a three-component synthesis approach is used to create a complex pyridine derivative involving piperidine, showcasing the versatility of piperidine in multicomponent reactions . These methods could potentially be adapted for the synthesis of "1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid."

Molecular Structure Analysis

The molecular structures of pyridine and piperidine derivatives are often confirmed using techniques such as X-ray crystallography, as seen in the study of coordination polymers involving pyridine carboxylic acids and the characterization of a pyridine derivative with a piperazine moiety . The molecular electrostatic potential and frontier molecular orbitals are also analyzed using density functional theory (DFT) calculations to understand the electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyridine and piperidine derivatives varies with the functional groups present and the reaction conditions. For example, pyridine and piperidine can undergo formylation, methylation, and reduction when reacted with formic acid, leading to various N-alkyl piperidines . The presence of a carboxylic acid group in pyridine and pyrazine carboxylic acids facilitates the formation of specific hydrogen bonds, influencing the self-assembly and crystal structures of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyridine derivatives are influenced by their molecular structure. Spectroscopic properties such as FT-IR, NMR, and UV are used to investigate these compounds . Quantum chemical methods provide insights into properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and polarizability . The study of macrocycles involving piperazine and pyridine dicarboxylic acids reveals selective affinities towards different cations, indicating potential applications in ion recognition .

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

Research has explored the spectroscopic properties of similar compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques such as FT-IR, NMR, UV, and quantum chemical methods. This study also examined other properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Characterization Techniques

The synthesis of related compounds has been a topic of interest. For instance, cis-4-(Sulfomethyl)piperidine-2-carboxylic acid was synthesized from 4-(hydroxymethyl) pyridine, and its structural configuration was determined using NMR and other spectroscopic techniques (Hadri & Leclerc, 1993).

Application in Organic Chemistry

There has been research on the use of piperidine derivatives in organic chemistry. One study involved the transformation of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters into piperidine derivatives, demonstrating a general route to optically pure piperidines with diverse applications (Acharya & Clive, 2010).

As Intermediate in Chemical Synthesis

2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine. This process showcases the potential of similar compounds as intermediates in more complex chemical syntheses (Shen Li, 2012).

Safety and Hazards

The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for “1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid” would depend on the results of ongoing research and development activities. As it is used in scientific research and the manufacture of other substances , advancements in these areas could potentially influence its future applications and demand.

properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQLUUHEXSHYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375588 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774531-43-0 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)